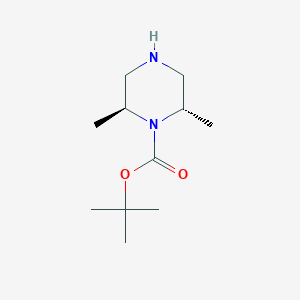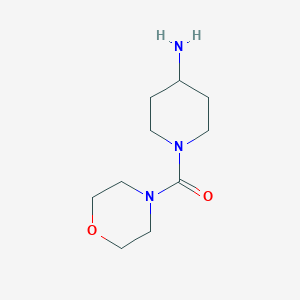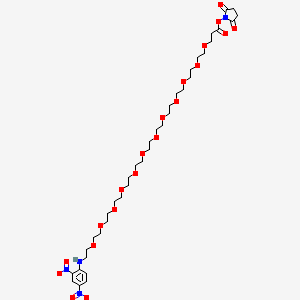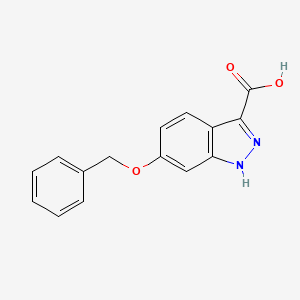![molecular formula C13H9N3O3 B1440605 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255777-72-0](/img/structure/B1440605.png)
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (2-BDOPP) is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is structurally related to the benzodioxole family and is composed of a pyrazole ring and a benzodioxole ring. The presence of both aromatic and heterocyclic rings in 2-BDOPP makes it a very interesting compound for research purposes.
Applications De Recherche Scientifique
Antitumor Activity
The compound 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, due to its unique structural features, has been explored in various scientific studies for its potential applications, particularly in the field of antitumor activity. For instance, novel 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties have shown remarkable activity toward leukemia, renal cancer, and prostate cancer cell lines, indicating the compound's relevance in designing potential antitumor agents (Insuasty et al., 2012).
Synthesis and Characterization
Another aspect of research focuses on the synthesis and characterization of derivatives of this compound for further biological applications. A simple method for the synthesis of a pyrazolyl thiazole derivative containing a piperonal moiety was developed, showcasing the compound's versatility in synthetic chemistry for creating novel structures with potential bioactivity (Jothikrishnan et al., 2010).
Antimicrobial and Antifungal Activity
The compound and its derivatives have also been investigated for antimicrobial and antifungal activities. Research has shown that certain derivatives exhibit significant activities against various microorganisms, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Hassan, 2013).
Anti-proliferative Activities
Investigations into the anti-proliferative activities of thiazolyl-pyrazoline derivatives linked to the benzodioxole moiety have revealed promising results against cancer cell lines. This highlights the compound's importance in the synthesis of agents with potential anti-cancer properties (Mansour et al., 2020).
Cholinesterase Inhibition
Research has also extended into the design and synthesis of derivatives acting as cholinesterase inhibitors. This area explores the compound's utility in addressing neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Temel et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDKs are essential proteins in cellular processes and play a crucial role in the development and progression of many diseases, including cancer .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can cause mitotic blockade and cell apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .
Result of Action
Similar compounds have been found to significantly inhibit the growth of various cancer cell lines . They have also been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), specifically CDK2, which are essential for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thus affecting the phosphorylation of key proteins involved in cell proliferation. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, leading to cell cycle arrest at the G1 phase and subsequent apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the active site of CDK2. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates, which are crucial for cell cycle progression . The compound’s structure allows it to form hydrogen bonds with key residues in the CDK2 active site, such as Leu83, enhancing its inhibitory potency . Additionally, molecular docking studies have confirmed the stable interaction between the compound and CDK2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . The compound’s efficacy may decrease over time due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid . These metabolic pathways facilitate the compound’s excretion via the biliary and renal routes . The interactions with metabolic enzymes can also influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization within cells is influenced by its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is predominantly in the cytoplasm and nucleus . The compound’s ability to cross the nuclear membrane allows it to interact with nuclear proteins, including CDK2 . Post-translational modifications, such as phosphorylation, may also affect its localization and activity within specific cellular compartments .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-13-10-6-9(15-16(10)4-3-14-13)8-1-2-11-12(5-8)19-7-18-11/h1-6H,7H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXBHZNNWQXXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CNC(=O)C4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)


![(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440527.png)




![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)

![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)


![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)